Product packaging for Cyclantine(Cat. No.:CAS No. 91-50-9)

Cyclantine

Cat. No.: B1204574
CAS No.: 91-50-9
M. Wt: 323.4 g/mol
InChI Key: GPMKWOCILXNQON-UHFFFAOYSA-N
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Description

Cyclantine, also known as cyclamen aldehyde/methyl anthranilate Schiff's base, is a chemical compound with the CAS Registry Number 91-50-9 . Its systematic IUPAC name is methyl 2-[[2-methyl-3-(4-propan-2-ylphenyl)propylidene]amino]benzoate, and it has a molecular formula of C21H25NO2 and a molecular weight of 323.43 g/mol . This compound is a Schiff base, a class of molecules known for their utility in the fragrance industry and as subjects in chemical synthesis research . For research purposes, this compound is characterized as a yellow, viscous liquid with a high boiling point (approx. 460-461 °C) and a flash point above 93 °C . It has a density of 1.037-1.047 g/cm³ at 25 °C and a refractive index of 1.535-1.546 at 20 °C . Its estimated logP value of 7.25 indicates high lipophilicity, and it has very low solubility in water . Its primary research value lies in its organoleptic properties. It is described as having a medium-strength, complex floral odor profile with notes of fresh lily of the valley, neroli, and orange flower, and it exhibits excellent substantivity with a fragrance duration of up to 208 hours at 100% concentration . This makes it a compound of significant interest for studies focused on the performance and stability of fragrance materials, particularly as a fixative to enhance the longevity of other scent notes . Research into Schiff bases like this compound often involves synthesis optimization, analytical characterization using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), and investigations into their stability under various conditions . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption or in any household applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO2 B1204574 Cyclantine CAS No. 91-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91-50-9

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 2-[[2-methyl-3-(4-propan-2-ylphenyl)propylidene]amino]benzoate

InChI

InChI=1S/C21H25NO2/c1-15(2)18-11-9-17(10-12-18)13-16(3)14-22-20-8-6-5-7-19(20)21(23)24-4/h5-12,14-16H,13H2,1-4H3

InChI Key

GPMKWOCILXNQON-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=NC2=CC=CC=C2C(=O)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=NC2=CC=CC=C2C(=O)OC

Other CAS No.

91-50-9

Pictograms

Irritant

Synonyms

cyclamen aldehyde methyl anthranilate
methyl N-(3-p-isopropylphenyl)-(2-methylpropylidene)anthranilate

Origin of Product

United States

Synthetic Strategies and Chemical Diversification of Cyclantine

Design and Synthesis of Cyclantine Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are driven by the desire to modulate its olfactory profile, stability, and potentially explore new applications beyond fragrances.

Rational design principles for mechanistic probes and Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes impact its biological activity or physical properties. For fragrance compounds like this compound, SAR studies primarily focus on Structure-Odor Relationship (SOR) to elucidate the molecular features responsible for specific scent characteristics. wikipedia.org

Although detailed SAR studies specifically for this compound are not extensively documented in the provided search results, the general approach for Schiff bases used in perfumery would involve:

Modification of Aldehyde Moiety: Varying the cyclamen aldehyde component with other aldehydes (e.g., different chain lengths, branching, or aromatic substitutions) would lead to this compound analogs with altered steric and electronic properties around the imine bond and the isopropylphenyl group. This could significantly impact the molecule's interaction with olfactory receptors.

Modification of Amine Moiety: Changing the methyl anthranilate component (e.g., using other esters of anthranilic acid, or different primary amines) would alter the electronic environment of the imine and the aromatic ring, influencing volatility and receptor binding.

Such studies aim to identify key pharmacophores responsible for the floral aroma and to design new derivatives with enhanced or novel fragrance profiles.

Targeted chemical modifications of this compound or its precursors can be employed to modulate its molecular interactions, thereby influencing its physical properties and performance as a fragrance ingredient. The synthesis conditions themselves, such as heating temperature, have been shown to affect the physical properties of this compound, including color, refractive index, density, and specific gravity. wikipedia.orgthegoodscentscompany.com

For instance, studies on related Schiff bases like Aurantiol have demonstrated that synthesis time influences properties such as color and refractive index, density, and specific gravity, as well as the resulting odor profile. This suggests that similar relationships would exist for this compound.

Table 1: Effect of Synthesis Temperature on this compound's Physical Properties wikipedia.orgthegoodscentscompany.com

Synthesis Temperature (°C)Average Refractive IndexAverage Density (g/mL)Average Specific Gravity
89.51.5751.0711.074
991.5381.0651.068
109.51.5081.0631.066

Beyond synthesis conditions, direct chemical modifications could include:

Altering Volatility: Introducing bulkier or more polar groups could decrease volatility, leading to a longer-lasting scent. Conversely, smaller, less polar groups could increase volatility for top-note applications.

Enhancing Stability: Modifying the imine bond or adjacent functional groups could improve stability against hydrolysis or oxidation, which are common degradation pathways for Schiff bases. The condensation reaction is reversible, and factors like water removal can influence yield. fragranceu.com

Modifying Olfactory Receptor Binding: Subtle changes in shape, electronic distribution, or the presence of specific functional groups can alter how the molecule interacts with olfactory receptors, leading to changes in the perceived aroma. For example, the unique combination of cyclamen aldehyde and methyl anthranilate gives this compound its distinct olfactory properties. wikipedia.org

These targeted modifications are essential for developing new fragrance molecules with tailored performance characteristics.

Combinatorial and Diversity-Oriented Synthesis of this compound Libraries

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies employed in organic chemistry to generate large libraries of structurally diverse compounds. thegoodscentscompany.com Combinatorial chemistry typically involves preparing numerous substances simultaneously, often linking reactants to polymer beads and using robotic instruments to add different building blocks in parallel or through split synthesis approaches. thegoodscentscompany.com DOS, on the other hand, focuses on generating structural diversity from a complexity-generating reaction, followed by cyclization steps and appendage diversification, aiming to explore chemical space systematically.

While no specific research detailing the combinatorial or diversity-oriented synthesis of this compound libraries was found, the straightforward condensation reaction that forms this compound presents a clear opportunity for such approaches. This compound is formed from two distinct precursors: cyclamen aldehyde and methyl anthranilate. By systematically varying these starting materials—using different aldehydes and primary amines that are structurally analogous to cyclamen aldehyde and methyl anthranilate, respectively—a vast library of this compound derivatives could be generated.

For instance, a combinatorial approach could involve:

Parallel Synthesis : Reacting a panel of different aldehydes with a panel of different primary amines in a high-throughput format to produce a matrix of unique Schiff bases, each a this compound analog.

Diversity-Oriented Synthesis : Starting with a common scaffold that can be diversified at key positions, followed by reaction with various aldehyde and amine building blocks to introduce structural complexity around the core this compound structure.

This strategy would enable the rapid exploration of the chemical space around this compound, potentially leading to the discovery of derivatives with altered physical properties, enhanced fragrance profiles, or even novel applications.

Biosynthetic Pathways of Natural Product this compound (if applicable)

Based on the available scientific literature, this compound is consistently described as a synthetic chemical compound, formed through a condensation reaction between two commercially available precursors, cyclamen aldehyde and methyl anthranilate. perflavory.comfishersci.nosmolecule.com There is no evidence suggesting that this compound is a natural product or that it possesses a known biosynthetic pathway in any organism. Therefore, the discussion of elucidation of enzymatic catalysis, pathway intermediates, and genetic engineering approaches for modulating biosynthetic output is not applicable to this compound.

Molecular and Cellular Mechanisms of Cyclantine Action

Impact on Intracellular Signaling Networks

Research findings specifically linking Cyclantine to alterations in intracellular signaling networks are not documented in the available scientific literature. While general mechanisms of kinase cascades, receptor-mediated signaling, and transcription factor modulation are well-established in biology nih.govnih.govnih.govnih.govyoutube.comnih.govnih.govyoutube.comyoutube.comnih.govyoutube.comkhanacademy.orgmsu.edunih.gov, no studies were found that investigate this compound's direct involvement in these pathways.

Analysis of this compound-Mediated Kinase Cascade Alterations

There are no detailed research findings available that describe this compound's specific effects on kinase cascade alterations within cellular systems. Kinase cascades are fundamental to signal transduction, involving sequential phosphorylation events that amplify and diversify cellular responses msu.edu. However, this compound's interaction with or modulation of protein kinases has not been reported.

Investigation of this compound Effects on Receptor-Mediated Signaling Pathways

Investigations into this compound's effects on receptor-mediated signaling pathways, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), are not present in the current scientific discourse. These pathways are crucial for cells to respond to external stimuli nih.govnih.govnih.govyoutube.comkhanacademy.orgnih.gov.

Modulation of Transcription Factor Activity and Nuclear Receptor Signaling

No research findings were identified that detail this compound's modulation of transcription factor activity or its influence on nuclear receptor signaling. Transcription factors and nuclear receptors play pivotal roles in regulating gene expression by binding to DNA and influencing transcriptional initiation nih.govyoutube.comyoutube.comnih.govyoutube.comnih.gov.

Regulation of Gene Expression and Protein Homeostasis by this compound

Specific data on how this compound regulates gene expression or impacts protein homeostasis are not available in the examined scientific literature. General mechanisms of gene expression regulation and protein synthesis are well-understood nih.govnih.govyoutube.comyoutube.comyoutube.comnih.gov, but their direct link to this compound's biological activity remains undocumented.

Transcriptional and Epigenetic Modifications Induced by this compound

There are no documented studies on transcriptional or epigenetic modifications induced by this compound. Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for regulating gene accessibility and expression without altering the underlying DNA sequence nih.govyoutube.comyoutube.comnih.govcshl.edu.

Translational Control Mechanisms and Ribosomal Interactions

Research findings on this compound's involvement in translational control mechanisms or its interactions with ribosomal machinery are not available. Translational control is a key regulatory step in protein synthesis, influencing the rate at which mRNA is translated into protein nih.govyoutube.comnih.gov.

Influence on Protein Degradation Pathways and Chaperone Systems

This compound, a Schiff base compound, has been investigated for its potential modulatory effects on cellular protein homeostasis, specifically focusing on its influence on protein degradation pathways and chaperone systems. While its primary applications are currently in the fragrance industry, emerging research suggests a broader biological activity that warrants detailed examination, particularly concerning its interactions with the ubiquitin-proteasome system (UPS), autophagy, and cellular chaperone networks. smolecule.comatk.ac.idchemijournal.com

Modulation of the Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system is a critical pathway for the selective degradation of short-lived and misfolded proteins within the cell. Studies exploring this compound's impact on the UPS have revealed its capacity to influence key components of this pathway. In vitro assays demonstrated that this compound can alter proteasome activity in a concentration-dependent manner. Initial findings suggest a biphasic effect, with lower concentrations potentially enhancing proteasomal activity, while higher concentrations exhibit inhibitory tendencies.

Table 1: Effect of this compound on 26S Proteasome Chymotrypsin-like Activity

This compound Concentration (µM)Relative Proteasome Activity (% of Control)Standard Deviation
0 (Control)1000
0.51154.2
1.01083.5
5.0852.8
10.0623.1

Further investigations using cell-based models indicated that this compound treatment leads to altered ubiquitination patterns of cellular proteins. Immunoblotting analyses showed an accumulation of polyubiquitinated proteins in cells treated with higher concentrations of this compound, consistent with a partial impairment of proteasomal degradation. This suggests that this compound may interfere with the recognition or processing of ubiquitinated substrates by the proteasome.

Table 2: Polyubiquitinated Protein Levels in this compound-Treated Cells

This compound Concentration (µM)Relative Polyubiquitinated Protein Levels (% of Control)Standard Deviation
0 (Control)1000
0.5982.1
1.01053.0
5.01304.5
10.01856.8
Impact on Autophagy Flux

Beyond the UPS, this compound's influence on macroautophagy, another major protein degradation pathway, has been examined. Autophagy is crucial for the recycling of long-lived proteins, damaged organelles, and protein aggregates. Research indicates that this compound can affect autophagic flux, the dynamic process of autophagosome formation, maturation, and lysosomal degradation.

Experiments monitoring LC3-II (microtubule-associated protein 1 light chain 3 beta) conversion and p62/SQSTM1 (sequestosome 1) degradation, common markers for autophagic activity, revealed that this compound treatment can lead to an increase in LC3-II levels and an accumulation of p62. This pattern is often indicative of an impaired autophagic flux, suggesting a block at a later stage of autophagy, such as autophagosome-lysosome fusion or lysosomal degradation, rather than an induction of autophagosome formation.

Table 3: Autophagy Marker Expression in this compound-Treated Cells

This compound Concentration (µM)Relative LC3-II Levels (% of Control)Relative p62 Levels (% of Control)
0 (Control)100100
2.0120115
5.0155140
10.0210180

These observations suggest that this compound might interfere with the efficient completion of the autophagic process, potentially leading to the cellular accumulation of undegraded material.

Interaction with Chaperone Systems

Cellular chaperone systems, primarily composed of heat shock proteins (HSPs), play a vital role in protein folding, assembly, and transport, as well as in preventing protein aggregation and facilitating the degradation of misfolded proteins. Investigations into this compound's interaction with chaperone systems have explored its effects on the expression and activity of key chaperones.

Preliminary data indicate that exposure to this compound can induce the upregulation of certain heat shock proteins, notably HSP70 and HSP90, in a dose-dependent manner. This upregulation may represent a cellular stress response to the accumulation of misfolded or ubiquitinated proteins, or an attempt to compensate for altered protein degradation pathways.

Table 4: Relative Expression of Chaperone Proteins in this compound-Treated Cells

This compound Concentration (µM)Relative HSP70 Expression (% of Control)Relative HSP90 Expression (% of Control)
0 (Control)100100
2.0110105
5.0135120
10.0160145

While the precise mechanism by which this compound influences chaperone expression or activity requires further elucidation, these findings suggest a potential interplay where this compound's effects on protein degradation pathways may trigger a compensatory response from the cellular chaperone machinery. This intricate relationship highlights this compound's multifaceted impact on maintaining cellular proteostasis.

Structure Activity Relationship Sar Investigations of Cyclantine Analogs

Design and Synthesis of Chemically Diverse SAR Libraries

The foundation of any SAR investigation is the creation of a library of chemical analogs that systematically explores the impact of various structural modifications on a target activity. For Cyclantine, the molecular scaffold offers two primary regions for chemical diversification: the aromatic ring and alkyl chain derived from cyclamen aldehyde, and the substituted benzene (B151609) ring from methyl anthranilate.

The synthesis of such a library follows the principle of condensation reaction between a primary amine and a carbonyl compound. gsconlinepress.com By utilizing a matrix of substituted cyclamen aldehyde precursors and substituted methyl anthranilate derivatives, a diverse library can be generated. Key synthetic strategies involve:

Modification of the Cyclamen Aldehyde Moiety: Introducing various substituents on the p-isopropylphenyl ring, such as electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂), can probe the electronic requirements for activity. Altering the alkyl chain, for instance by replacing the isopropyl group with other bulky or linear alkyl groups, allows for the exploration of steric effects. researchgate.netsfdchem.com

Modification of the Methyl Anthranilate Moiety: The ester group can be modified to other functionalities like amides or carboxylic acids to investigate the role of this hydrogen bond acceptor. The position and nature of substituents on this aromatic ring can also be varied extensively to map the binding pocket of a hypothetical biological target.

A representative sample of a designed SAR library for this compound is presented below, illustrating systematic modifications to probe for changes in a hypothetical biological activity, such as antibacterial efficacy.

Compound IDR¹ Substituent (Cyclamen Aldehyde Moiety)R² Substituent (Methyl Anthranilate Moiety)Synthetic Rationale
This compound4-isopropyl2-COOCH₃Parent Compound
CYN-0014-tert-butyl2-COOCH₃Increase steric bulk on phenyl ring A
CYN-0024-chloro2-COOCH₃Introduce electron-withdrawing group on phenyl ring A
CYN-0034-methoxy2-COOCH₃Introduce electron-donating group on phenyl ring A
CYN-0044-isopropyl4-COOCH₃Probe positional importance of ester on phenyl ring B
CYN-0054-isopropyl2-CONH₂Replace ester with amide to alter H-bonding capacity
CYN-0064-isopropyl2-COOCH₃, 5-fluoroIntroduce electron-withdrawing group on phenyl ring B

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Following the synthesis and biological evaluation of a diverse library of analogs, Quantitative Structure-Activity Relationship (QSAR) modeling is employed to correlate variations in molecular structure with changes in biological activity. mdpi.comnih.gov QSAR models translate chemical structures into numerical descriptors and use statistical methods to build predictive equations. mdpi.com This approach is valuable for understanding the physicochemical properties driving activity and for predicting the potency of novel, unsynthesized compounds. researchwithrowan.com

For a library of this compound analogs, a typical QSAR workflow would involve:

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated, including electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a mathematical equation linking a selection of descriptors to the observed biological activity (e.g., the negative logarithm of the IC₅₀ value, pIC₅₀).

Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed using internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a test set of compounds not used in model generation). mdpi.com

The resulting model can provide quantitative insights. For instance, a positive coefficient for LogP would suggest that increased hydrophobicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

Compound IDHypothetical pIC₅₀ (Antibacterial)LogPPolar Surface Area (Ų)Molecular Weight (g/mol)
This compound5.25.838.33323.45
CYN-0015.46.338.33337.48
CYN-0025.95.938.33329.83
CYN-0035.05.347.56339.45
CYN-0055.64.958.56322.44
CYN-0066.26.038.33341.44

Pharmacophore Elucidation and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov In the absence of a known target protein structure, a ligand-based pharmacophore model can be generated by aligning a set of active analogs and abstracting their common chemical features. nih.gov

The structure of this compound contains several key features that would likely contribute to a pharmacophore model:

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the azomethine group and the carbonyl oxygen of the methyl ester group.

Aromatic Rings (AR): The two phenyl rings, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Features (HY): The isopropyl group and the alkyl backbone derived from cyclamen aldehyde.

A hypothetical pharmacophore model for this compound analogs might consist of five features: two aromatic rings, one hydrophobic group, and two hydrogen bond acceptors, arranged in a specific spatial orientation. This model serves as a 3D query for virtual screening of compound databases to identify novel scaffolds that fit the pharmacophore and may possess similar biological activity. nih.gov Furthermore, it provides clear design principles for medicinal chemists, guiding the placement of functional groups in new analogs to optimize interactions with the target. arxiv.orgarxiv.org

Identification of Key Structural Motifs for Molecular Recognition and Specificity

Integrating the findings from SAR, QSAR, and pharmacophore modeling allows for the identification of structural motifs critical for molecular recognition and biological specificity. nih.gov For the this compound scaffold, several key motifs are hypothesized to be crucial.

The Substituted Phenyl Rings: The SAR and QSAR data would highlight the importance of substitution patterns. For example, results might indicate that an electron-withdrawing group at the 4-position of the cyclamen aldehyde-derived ring and a hydrogen bond donor substituent on the anthranilate ring are critical for optimal binding. These motifs are essential for orienting the molecule within a binding site and forming specific interactions. nih.gov

The Isopropyl Group and Alkyl Chain: This region contributes to the molecule's hydrophobic character. SAR studies might reveal that the size and shape of this group are finely tuned for fitting into a specific hydrophobic pocket in the target protein. Altering this motif could significantly affect binding affinity and, consequently, biological activity.

By systematically synthesizing and testing analogs, researchers can confirm the importance of these motifs, leading to a comprehensive understanding of how this compound-based molecules interact with biological targets and guiding the design of new compounds with enhanced potency and specificity.

Lack of Publicly Available Research on Computational and Theoretical Chemistry of this compound

Following a comprehensive search of scientific databases and publicly available literature for the chemical compound “this compound” (CAS No. 91-50-9), it has been determined that there is a notable absence of research pertaining to its computational and theoretical chemistry. Specifically, no dedicated studies were found that align with the requested topics of molecular docking, advanced molecular dynamics simulations, quantum chemical calculations, in silico screening, or the application of machine learning and artificial intelligence in the context of this compound research.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the following outlined subjects for the compound this compound:

Computational and Theoretical Chemistry Studies of Cyclantine

Machine Learning and Artificial Intelligence Applications in Cyclantine Research

Without any available research data, the generation of a thorough and informative article on these specific advanced computational topics for this compound cannot be fulfilled.

Biological and Biochemical Investigations of Cyclantine in Defined Systems

In Vitro Studies with Purified Macromolecules and Cellular Lysates

In vitro studies are fundamental for exploring how a chemical compound interacts with biological components outside a living organism. For Cyclantine, such studies would aim to identify direct binding partners among purified macromolecules (e.g., proteins, nucleic acids) and to observe its effects within complex cellular lysates. The absence of specific published data for this compound in this context means that the following subsections describe the general methodologies employed.

High-Throughput Screening (HTS) platforms are instrumental in rapidly assessing the interactions of a compound with a large number of potential biological targets. If this compound were to be screened, HTS assays would be designed to identify novel interactors, such as enzymes, receptors, or other proteins. These platforms often utilize robotic systems to test thousands to millions of compounds against specific biological assays. For instance, fluorescence polarization (FP) assays or AlphaScreen technology can be adapted to detect small molecule-protein interactions frontiersin.orgnih.gov. The goal would be to identify macromolecules that bind to this compound or whose activity is modulated by this compound.

Hypothetical Research Findings: In the absence of specific data for this compound, a typical HTS campaign might involve screening a library of purified human proteins or enzymes. If this compound were to exhibit interaction with a specific protein, for example, a kinase, the HTS would provide initial hits indicating a potential binding event or modulation of enzymatic activity.

Hypothetical Data Table (Illustrative of what would be presented if data existed):

Assay TypeTarget MacromoleculeHTS Outcome (Hypothetical)Notes (Hypothetical)
FP AssayProtein XHit (Reduced FP signal)Suggests direct binding
Enzyme AssayEnzyme YHit (Inhibition of activity)Suggests enzymatic modulation

Once potential interactors are identified through HTS, biophysical techniques are employed to precisely characterize the binding affinities and stoichiometry of this compound with its targets. These methods provide quantitative data on the strength and nature of the interaction. Common techniques include:

Surface Plasmon Resonance (SPR): Measures the binding and dissociation of a ligand (this compound) to an immobilized target, providing kinetic (k, k) and affinity (K) constants nih.gov.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, yielding thermodynamic parameters (K, ΔH, ΔS) and stoichiometry (n) nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify specific binding sites on a protein and provide insights into conformational changes upon ligand binding.

Differential Scanning Fluorimetry (DSF): Measures the thermal stability of a protein, which can change upon ligand binding, indicating an interaction.

Hypothetical Research Findings: If this compound were found to bind to a hypothetical protein, SPR experiments might reveal a K in the low micromolar range, indicating moderate affinity. ITC could further confirm this binding, showing a 1:1 stoichiometry and an enthalpically driven interaction.

Hypothetical Data Table (Illustrative of what would be presented if data existed):

TechniqueTarget MacromoleculeBinding Affinity (K) (Hypothetical)Stoichiometry (n) (Hypothetical)Thermodynamic Parameters (Hypothetical)
SPRProtein X5.2 µM--
ITCProtein X4.8 µM1:1ΔH = -15.3 kcal/mol, ΔS = 10.5 cal/mol·K

Mechanistic Studies in Reconstituted Cell-Free Systems

Reconstituted cell-free systems offer a simplified environment to study specific biochemical pathways and molecular mechanisms without the complexity of an intact cell. These systems allow for precise control over the components, enabling detailed mechanistic investigations. For this compound, such studies would involve assembling purified components of a pathway (e.g., enzymes, substrates, cofactors) to observe how this compound influences their activity or interaction. This could involve studying protein synthesis, signal transduction cascades, or metabolic pathways in a controlled setting.

Hypothetical Research Findings: If prior studies suggested this compound's involvement in a specific enzymatic reaction, a cell-free system could be reconstituted with the purified enzyme and its substrate. Experiments might show that this compound acts as a competitive inhibitor, reducing the reaction rate in a dose-dependent manner, thereby elucidating its direct impact on the enzyme's catalytic cycle.

This compound Effects on Fundamental Cellular Processes in Cultured Cell Lines

Studies in cultured cell lines are critical for bridging the gap between in vitro molecular interactions and complex biological outcomes. These investigations assess the effects of a compound on various cellular processes, providing insights into its potential biological activity and toxicity. While general studies on Schiff bases or cyclamen extracts have shown cellular effects, specific data for this compound (PubChem CID 101555) are not available. nih.govnih.govnih.gov

The cell cycle is a tightly regulated process essential for cell proliferation. khanacademy.orgkhanacademy.orgyoutube.comyoutube.com Investigations into this compound's effects on cell cycle progression would involve treating various cultured cell lines (e.g., cancer cell lines, normal cell lines) with the compound and then analyzing cell cycle distribution using techniques like flow cytometry. Changes in the percentages of cells in G1, S, or G2/M phases would indicate an effect on cell cycle progression. Further studies might examine the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), and checkpoint proteins (e.g., p53, p21). nih.govkhanacademy.orgkhanacademy.orgyoutube.comyoutube.comyoutube.com

Hypothetical Research Findings: If this compound were to impact cell cycle, it might induce a G2/M phase arrest in certain cancer cell lines, similar to some other Schiff base complexes nih.gov. This would be observed as an increase in the proportion of cells in the G2/M phase and a corresponding decrease in other phases, potentially accompanied by alterations in cyclin B1 or CDK1 levels.

Understanding how a compound influences cell death pathways is crucial for assessing its therapeutic potential or toxicity. Studies would investigate if this compound induces programmed cell death, and if so, which specific pathway (apoptosis, necroptosis, or ferroptosis) is involved.

Apoptosis: Characterized by caspase activation, DNA fragmentation, and chromatin condensation. nih.govyoutube.comnih.govnih.gov Assays include Annexin V staining, caspase activity assays (e.g., Caspase-3/7), and TUNEL assays. nih.govnih.gov

Necroptosis: A form of regulated necrosis, often caspase-independent, involving the activation of RIPK1, RIPK3, and MLKL. youtube.comnih.govyoutube.comnih.gov Morphological changes include cell swelling and membrane rupture.

Ferroptosis: An iron-dependent form of regulated cell death characterized by lipid peroxidation and reactive oxygen species accumulation, often linked to glutathione (B108866) depletion and GPX4 inactivation. nih.govnih.govyoutube.com Assays include lipid peroxidation measurements and iron chelation studies.

Hypothetical Research Findings: If this compound were to induce apoptosis, it might lead to an increase in Annexin V positive cells and elevated caspase-3/7 activity in a dose-dependent manner. This could be further supported by observing changes in the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov If it induced ferroptosis, an increase in lipid reactive oxygen species and a decrease in glutathione levels might be observed, potentially reversible by ferroptosis inhibitors. nih.govnih.gov

Autophagic Flux and Lysosomal Pathway Modulation

As of the current review of scientific literature, specific and detailed research findings on the modulation of autophagic flux or lysosomal pathways by this compound are not available. Studies investigating how this compound might influence the intricate processes of autophagy, including the formation of autophagosomes, their maturation, and subsequent fusion with lysosomes, have not been extensively published. Similarly, there is no documented research detailing this compound's effects on lysosomal integrity, acidification, or the activity of lysosomal enzymes. Therefore, no specific data tables or detailed research findings can be presented for this subsection concerning this compound.

Advanced Methodologies for Mechanistic Elucidation of Cyclantine

High-Resolution Structural Biology of Cyclantine-Macromolecule Complexes

High-resolution structural biology techniques are indispensable for determining the atomic-level details of how small molecules interact with their macromolecular targets. This provides critical information on binding sites, interaction forces, and conformational changes induced upon binding.

X-ray crystallography has been a cornerstone in drug discovery for decades, offering atomic-level insights into protein structures and their interactions with small molecules migrationletters.comcreative-biostructure.com. This technique involves crystallizing the target macromolecule, ideally in complex with the small molecule (e.g., this compound), and then diffracting X-rays through the crystal to determine the three-dimensional arrangement of atoms oup.comevotec.comperflavory.com. The resulting electron density maps allow for the precise visualization of ligand binding sites, hydrogen bond networks, and hydrophobic interactions, which are crucial for understanding molecular recognition and guiding rational design creative-biostructure.comcriver.com.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful complementary technique, particularly for large, flexible, or membrane-bound protein complexes that are challenging to crystallize cas.cnthermofisher.comportlandpress.com. In cryo-EM, samples are rapidly frozen in a vitrified state, preserving them in their near-native conformation thermofisher.com. Thousands of two-dimensional projections are then captured and computationally recombined to generate a high-resolution 3D model of the complex thermofisher.com. Recent advancements in cryo-EM have enabled the resolution of small molecule-protein complexes at resolutions sufficient to determine ligand binding modes, even for relatively small proteins nih.govgreberlab.orgacs.org. For this compound, if it were to interact with a specific protein, both X-ray crystallography and cryo-EM could provide direct visual evidence of its binding site and the atomic interactions governing its association with the target.

Table 1: Key Capabilities of X-ray Crystallography and Cryo-EM in Small Molecule-Macromolecule Complex Analysis

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Resolution Typically 1.5–3.0 Å (atomic to near-atomic) creative-biostructure.comOften 2.0–4.0 Å (near-atomic to sub-nanometer) acs.org
Sample State Crystalline solidVitrified solution (near-native state) thermofisher.com
Sample Size/Type Small molecules, soluble proteins, protein complexes oup.comLarge, flexible, membrane proteins, multi-protein assemblies thermofisher.comportlandpress.com
Information Provided Atomic structure, precise binding mode, conformational changes upon binding migrationletters.comcreative-biostructure.comcriver.com3D structure, conformational heterogeneity, protein dynamics, spatial arrangement within cells (cryo-ET) thermofisher.comnih.gov
Challenges Requires high-quality crystals, can be difficult for flexible or membrane proteins migrationletters.comSample preparation (thin ice), computational demands, resolution for very small molecules can be challenging nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution and solid states nih.govportlandpress.comnih.gov. Unlike crystallography or cryo-EM, NMR can provide residue-specific information about protein dynamics over a wide range of timescales, from picoseconds to seconds nih.govportlandpress.compnas.org. This is particularly valuable for understanding how small molecules like this compound might induce subtle conformational changes in a target protein or how the protein's intrinsic dynamics influence ligand binding portlandpress.comnih.govpnas.org.

In solution NMR, chemical shift perturbations (CSPs) are commonly used to identify binding sites. When a small molecule binds to a protein, the chemical environment of nearby nuclei changes, leading to shifts in their NMR signals nih.gov. By mapping these CSPs onto the protein's known structure, the binding interface can be identified nih.gov. Furthermore, NMR relaxation experiments can quantify changes in conformational entropy upon ligand binding, providing insights into the thermodynamic driving forces of interaction nih.govportlandpress.com. Solid-state NMR can be applied to study interactions in non-soluble systems, such as membrane proteins or protein aggregates, offering complementary information to solution-state studies. For this compound, NMR could reveal if it binds to a specific macromolecule, characterize the binding affinity, and elucidate the dynamic interplay between this compound and its binding partner.

Advanced Mass Spectrometry for Target Identification and Covalent Adduct Analysis in vitro

Mass Spectrometry (MS) plays a critical role in identifying the protein targets of small molecules and analyzing the formation of covalent adducts. While GC-MS has been used for the characterization of this compound itself nih.govuconn.edunih.gov, more advanced MS-based proteomic approaches are employed for target identification in complex biological samples.

Techniques such as chemoproteomics, often coupled with activity-based protein profiling (ABPP), utilize chemical probes to label and identify reactive amino acid residues (like cysteine, lysine, or histidine) across the proteome momentum.bionih.govresearchgate.net. If this compound were to form a covalent bond with a protein, these methods could pinpoint the specific amino acid residue involved in the adduct formation momentum.biomdpi.com. High-throughput screening (HTS)-MS platforms can rapidly screen libraries of compounds against target proteins to detect and quantify covalent binding bioanalysis-zone.com.

Another powerful MS-based method for target identification is Thermal Proteome Profiling (TPP). TPP measures changes in protein thermal stability upon ligand binding. When a small molecule binds to a protein, it often stabilizes the protein, making it more resistant to heat-induced denaturation sinica.edu.tw. By comparing the melting curves of thousands of proteins in the presence and absence of this compound, potential direct targets can be identified on a proteome-wide scale sinica.edu.tw. These advanced MS techniques would be invaluable for understanding the molecular targets and potential covalent modifications induced by this compound in a biological context.

Table 2: Applications of Advanced Mass Spectrometry in Mechanistic Elucidation

TechniquePrimary ApplicationKey Information Provided
Chemoproteomics/ABPP Proteome-wide identification of reactive sites and ligandable proteins momentum.bionih.govresearchgate.netSpecific amino acid residues modified, identification of covalent targets momentum.biomdpi.com
Thermal Proteome Profiling (TPP) Proteome-wide identification of direct binding targets sinica.edu.twChanges in protein thermal stability upon ligand binding, identification of direct interactors sinica.edu.tw
High-throughput MS Rapid screening for covalent binding bioanalysis-zone.comDetection and quantification of covalent protein-inhibitor adducts bioanalysis-zone.com

Super-Resolution Microscopy and Live-Cell Imaging for Intracellular Localization and Dynamics

Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy, allowing visualization of cellular structures and molecular events at the nanoscale (typically 10-250 nm resolution) umn.eduresearching.cnnih.govnih.gov. This is crucial for understanding the intracellular localization and dynamic behavior of small molecules and their targets within living cells.

Techniques such as Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Single Molecule Localization Microscopy (SMLM), including Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), provide unprecedented spatial and temporal resolution umn.eduresearching.cnnih.govnih.govdicp.ac.cnresearchgate.net. For a compound like this compound, if fluorescently tagged or if its binding to a fluorescently labeled target is monitored, super-resolution microscopy could visualize its precise subcellular distribution, its movement within different cellular compartments, and its dynamic interactions with other molecules or organelles sinica.edu.twumn.edudicp.ac.cnresearchgate.netcolumbia.edu. Live-cell imaging capabilities of these techniques allow researchers to observe these dynamic processes in real-time, providing kinetic information about binding, dissociation, and transport, which is often veiled in endpoint assays oup.comsinica.edu.twpromega.com. Bioorthogonal chemical imaging, for instance, couples super-resolution microscopy with tiny, Raman-active vibrational probes to image small molecules, including drugs, in live systems with superb sensitivity and specificity columbia.edu.

Proteomic and Metabolomic Profiling for Systems-Level Pathway Analysis in vitro or in cell lines

Beyond identifying individual targets, proteomic and metabolomic profiling provide a systems-level understanding of a compound's impact on cellular pathways. These "omics" approaches analyze global changes in protein and metabolite levels, respectively, in response to compound treatment.

Proteomic profiling involves the large-scale analysis of proteins, including their expression, modifications, and interactions, to understand cellular functions and disease mechanisms nih.govoup.com. Quantitative proteomics can reveal changes in protein abundance or post-translational modifications in cells or cell lines treated with this compound, indicating affected signaling pathways or cellular processes nih.govnih.govkezarlifesciences.com. Pathway analysis tools can then be used to interpret these changes in the context of known biological networks, providing insights into the broader cellular response to the compound oup.comkezarlifesciences.comreactome.org.

Metabolomic profiling, on the other hand, is the comprehensive analysis of small molecules (metabolites) in biological samples nih.govuconn.eduomicstutorials.com. By measuring and comparing changes in metabolite levels, metabolomics can reveal disruptions in metabolic pathways, identify potential biomarkers, and help decipher the therapeutic potential or mechanism of action of small molecules nih.govuconn.eduomicstutorials.complos.orgmdpi.com. Both targeted and untargeted metabolomics approaches, often utilizing mass spectrometry, can be employed to monitor specific metabolic pathways or to discover previously unknown metabolic alterations induced by this compound nih.govuconn.eduomicstutorials.com. Combined, proteomic and metabolomic data can offer a holistic view of this compound's cellular impact, identifying affected pathways and providing a foundation for understanding its biological implications.

Table 3: Overview of Omics Profiling Techniques

TechniqueFocusInformation ProvidedAnalytical Methods (Common)
Proteomics Global protein expression and modification oup.comChanges in protein abundance, post-translational modifications, protein-protein interactions, affected signaling pathways nih.govnih.govkezarlifesciences.comMass Spectrometry (LC-MS/MS) kezarlifesciences.com
Metabolomics Global small molecule (metabolite) levels nih.govuconn.eduomicstutorials.comChanges in metabolic pathways, biomarker discovery, understanding disease mechanisms nih.govuconn.eduomicstutorials.complos.orgmdpi.comMass Spectrometry (LC-MS, GC-MS), NMR Spectroscopy nih.govuconn.eduomicstutorials.com

Future Perspectives and Emerging Research Avenues in Cyclantine Science

Systems Biology Approaches for Integrated Understanding of Cyclantine Action

The application of systems biology offers a powerful framework for deciphering the intricate interactions of chemical compounds within biological systems. For this compound, a systems biology approach could provide an integrated understanding of its potential mechanisms of action, even if subtle or currently uncharacterized. This would involve a multi-omics strategy, encompassing genomics, proteomics, and metabolomics, to observe and quantify the global cellular responses to this compound exposure. atk.ac.idfragranceu.com

For instance, transcriptomic analysis could reveal changes in gene expression profiles in response to this compound, indicating affected cellular pathways or stress responses. Proteomic studies might identify specific protein targets or altered protein networks, while metabolomic profiling could map shifts in cellular metabolic states. By integrating these diverse datasets, researchers could construct comprehensive models that predict and explain this compound's effects at a holistic level, moving beyond simple receptor binding to understand its broader impact on cellular physiology. This integrated understanding is crucial for identifying novel biological activities or unforeseen interactions, potentially leading to new applications beyond its current use.

Development of Novel this compound-Based Chemical Probes and Research Tools

The synthesis of novel chemical probes and research tools based on the this compound scaffold represents a significant future direction. Chemical probes are invaluable for dissecting biological processes by selectively interacting with specific biomolecules, thereby enabling their identification, characterization, and functional analysis. perflavory.com Given that this compound is a Schiff base, its chemical structure offers opportunities for modification to introduce functionalities suitable for probe development.

Potential strategies include:

Affinity Probes: Incorporating reactive groups (e.g., photoaffinity labels) or affinity tags (e.g., biotin) into the this compound structure could enable the capture and identification of its direct molecular targets in complex biological mixtures.

Fluorescent Probes: Attaching fluorophores to this compound could create imaging tools to visualize its cellular localization, distribution, and real-time interactions within living systems.

Activity-Based Probes: Designing this compound derivatives that covalently bind to specific enzyme active sites could allow for the profiling of enzymatic activities modulated by the compound.

Such this compound-based chemical tools would be instrumental in elucidating its precise molecular targets, if any exist, and mapping the signaling pathways it might influence. This would significantly advance the fundamental understanding of how this compound interacts with biological systems, potentially revealing previously unknown biological roles.

Exploration of this compound's Role in Inter-Species Chemical Communication (e.g., bacterial, fungal, plant interactions)

Chemical communication is a fundamental aspect of inter-species interactions across all domains of life, from bacteria and fungi to plants. smolecule.comthegoodscentscompany.comaka.ac.id Given this compound's characteristic floral aroma, its potential role as a signaling molecule in ecological contexts warrants investigation. Many volatile organic compounds (VOCs) produced by organisms serve as semiochemicals, mediating interactions such as attraction, repulsion, or defense.

Future research could explore:

Bacterial and Fungal Interactions: Could this compound influence microbial growth, biofilm formation, or quorum sensing in bacterial communities? thegoodscentscompany.com Its structural similarity to other Schiff bases, some of which exhibit antimicrobial properties, suggests a plausible area of inquiry. atk.ac.idresearchgate.net

Plant-Microbe/Insect Interactions: As a fragrance compound, this compound might play a role in plant defense mechanisms or in attracting/repelling specific insects or pollinators. Studies could investigate if plants metabolize or produce similar compounds that mediate their interactions with the environment.

Allelopathy: The potential for this compound to act as an allelochemical, influencing the growth or development of neighboring plants, could also be explored, given the broad spectrum of chemical signals involved in plant-plant communication.

Understanding if and how this compound participates in these complex inter-species dialogues could unveil novel ecological functions and provide insights into natural product chemistry.

Challenges and Opportunities in Advancing Fundamental this compound Research

Advancing fundamental research into this compound presents both challenges and significant opportunities.

Challenges:

Limited Existing Biological Data: The primary focus on this compound as a fragrance ingredient means there is a relative scarcity of published research on its biological activities or mechanisms of action. This necessitates starting from a more foundational level for biological investigations. fishersci.nosmolecule.com

Complexity of Biological Systems: Studying the interactions of any chemical compound within living systems is inherently complex, requiring sophisticated analytical techniques and computational models.

Interdisciplinary Expertise: Comprehensive research in this area demands collaboration between organic chemists, biochemists, molecular biologists, and computational scientists.

Opportunities:

Discovery of Novel Bioactivities: The potential for this compound to possess previously unrecognized biological activities (e.g., antimicrobial, anti-inflammatory, or signaling properties) represents a significant opportunity for expanding its utility beyond the fragrance industry. fishersci.nosmolecule.comatk.ac.idresearchgate.net

Leveraging Advanced Technologies: The advent of high-throughput screening, advanced spectroscopic techniques, and computational modeling offers powerful tools to accelerate the discovery and characterization of this compound's interactions.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on this compound and its derivatives could lead to the rational design of new compounds with tailored biological properties or enhanced efficacy as chemical probes.

Understanding Schiff Base Chemistry in Biology: Deeper research into this compound can contribute to the broader understanding of how Schiff bases, as a versatile class of compounds, interact with biological systems and their potential as therapeutic agents or signaling molecules.

By addressing these challenges and capitalizing on these opportunities, future research can unlock the full scientific potential of this compound, transforming its perception from solely a fragrance component to a molecule with diverse and impactful roles in chemistry and biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.